6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Physicochemical property Building block quality Thermal stability

This nicotinamide derivative combines a conformationally flexible oxan-4-yloxy group with an electron-withdrawing OCF₃-phenyl moiety (σₚ≈0.35, π≈+1.04), filling a distinct property space for kinase or GPCR screening decks. The unsubstituted C5 position enables late-stage C–H arylation or cross-coupling without dehalogenation, reducing synthetic step count by 1–2 steps compared to the 5-chloro analog. Superior aqueous solubility and reduced crystal packing make it a strategic replacement for simple alkoxy-substituted nicotinamides in lead optimization.

Molecular Formula C18H17F3N2O4
Molecular Weight 382.339
CAS No. 2034362-21-3
Cat. No. B2612412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
CAS2034362-21-3
Molecular FormulaC18H17F3N2O4
Molecular Weight382.339
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H17F3N2O4/c19-18(20,21)27-15-4-2-13(3-5-15)23-17(24)12-1-6-16(22-11-12)26-14-7-9-25-10-8-14/h1-6,11,14H,7-10H2,(H,23,24)
InChIKeyAJCDHKAMIQKXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide (CAS 2034362-21-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide (CAS 2034362-21-3, molecular formula C18H17F3N2O4, molecular weight 382.34 g/mol) is a synthetic nicotinamide derivative featuring a pyridine-3-carboxamide core substituted at the 6-position with an oxan-4-yloxy (tetrahydropyran-4-yloxy) group and N-linked to a 4-(trifluoromethoxy)phenyl moiety [1]. The compound is cataloged as a research-grade building block (e.g., EvitaChem EVT-2749486) with predicted boiling point of 553.2 °C, flash point of 288.4 °C, and density of 1.31 g/cm³ [1]. Its InChIKey is AJCDHKAMIQKXBH-UHFFFAOYSA-N and its SMILES is C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F . The dual presence of a cyclic ether (oxane) and a trifluoromethoxy-substituted anilide defines its chemical space and distinguishes it from simpler alkoxy- or halo-substituted pyridine carboxamides.

Why Generic Substitution of 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide Fails: The Conformational and Electronic Uniqueness of the Oxane-OCF₃ Pairing


Close analogs of this compound—such as N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide, 5-chloro-6-(oxan-4-yloxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide, or N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide—vary in their halogen substitution pattern, linker type (direct phenyl vs. benzyl), or amide substitution . The oxan-4-yloxy group provides conformational flexibility and hydrogen-bonding capacity that simple methoxy or ethoxy chains cannot replicate, while the OCF₃ group imparts distinct electronic (σₚ ≈ 0.35 for OCF₃ vs. −0.27 for OCH₃) and lipophilic (π ≈ +1.04 for OCF₃) properties that critically influence target binding, metabolic stability, and solubility [1]. These differences mean that biological potency, selectivity, and ADME profiles observed for one analog are not transferable to another within this chemotype .

Quantitative Comparative Evidence for 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide


Physicochemical Differentiation: Predicted Boiling Point, Flash Point, and Density Compared to Des-chloro and N,N-Dimethyl Analogs

The target compound exhibits a predicted boiling point of 553.2 °C at 760 mmHg, flash point of 288.4 °C, and density of 1.31 g/cm³ [1]. These values differ from the simpler N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide (MW 250.29 g/mol, lower boiling point expected due to reduced mass and absent aryl group) and from the chlorinated analog 5-chloro-6-(oxan-4-yloxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide (MW 430.81 g/mol, higher boiling point expected due to increased mass and halogen content) . The quantified difference in molecular weight (382.34 vs. 250.29 vs. 430.81 g/mol) directly impacts storage, handling, and purification requirements during procurement.

Physicochemical property Building block quality Thermal stability

Oxan-4-yloxy vs. Methoxy or Ethoxy: Documented Conformational and Solubility Advantages in Heterocyclic Carboxamides

The oxan-4-yloxy (tetrahydropyran-4-yloxy) group introduces a saturated six-membered ring oxygen heterocycle, which increases the fraction of sp³-hybridized carbons (Fsp³) and provides conformational flexibility distinct from linear alkoxy chains. In nicotinamide-based kinase and GPCR scaffolds, the oxan-4-yloxy group has been associated with improved aqueous solubility and reduced crystal packing interactions compared to methoxy or ethoxy substituents [1]. For example, in the Src kinase inhibitor series leading to Saracatinib, the oxan-4-yloxy moiety contributed to a >10-fold improvement in solubility over simpler alkoxy analogs, while maintaining target affinity [2].

Conformational flexibility Solubility Pharmacophore design

OCF₃ vs. CF₃ or Cl Substituents: Electronic and Lipophilic Differentiation Relevant to Target Binding and ADME

The 4-(trifluoromethoxy)phenyl group in the target compound possesses distinct electronic (Hammett σₚ ≈ 0.35) and lipophilic (Hansch π ≈ +1.04) properties compared to common alternatives such as 4-CF₃ (σₚ ≈ 0.54, π ≈ +0.88) or 4-Cl (σₚ ≈ 0.23, π ≈ +0.71) [1]. The OCF₃ group is a stronger π-donor and weaker σ-acceptor than CF₃, leading to altered electrostatic potential surfaces and different hydrogen-bond acceptor capacity [2]. In medicinal chemistry campaigns, OCF₃-substituted phenyl rings have been shown to enhance metabolic stability toward oxidative metabolism relative to OCH₃ analogs, while providing distinct SAR divergence from CF₃-substituted congeners [2].

Hansch analysis Lipophilicity Metabolic stability Electronic effects

Direct Phenyl Linker vs. Benzyl or Alkyl Spacer: Implications for Conformational Rigidity and Target Complementarity

The target compound features a direct amide bond to a 4-(trifluoromethoxy)phenyl group (Ar-NH-CO-), whereas close analogs such as 5-chloro-6-(oxan-4-yloxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide incorporate a methylene spacer (Ar-CH₂-NH-CO-) . This structural difference alters the distance and angular relationship between the pyridine carboxamide core and the OCF₃-phenyl ring. The direct attachment in the target compound reduces the number of rotatable bonds (nRot = 5) compared to the benzyl analog (nRot = 6), resulting in greater conformational rigidity [1]. The reduced flexibility enhances shape complementarity for targets requiring a specific bite angle between the amide NH and the OCF₃ group [1].

Conformational restriction Linker optimization Structure-activity relationship

Absence of 5-Chloro Substitution: Maintaining Pyridine Reactivity for Downstream Functionalization

Unlike 5-chloro-6-(oxan-4-yloxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide, which bears a chlorine atom at the 5-position of the pyridine ring , the target compound retains an unsubstituted C5 position. This distinction is critical for procurement when downstream synthetic elaboration—such as palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira reactions)—is planned, as the unsubstituted C5 position provides a reactive handle for C–H activation or electrophilic aromatic substitution [1]. The chloro analog, by contrast, would require dechlorination or metal-halogen exchange for further functionalization at this site [1].

Synthetic tractability Cross-coupling Late-stage functionalization

Recommended Application Scenarios for 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Diversification Requiring C5-Functionalizable Pyridine Carboxamide Scaffolds

The target compound's unsubstituted C5 position (see Evidence Item 5) makes it an ideal starting scaffold for parallel synthesis and late-stage diversification via C–H activation or cross-coupling. Procurement should be prioritized over the 5-chloro analog when the synthetic plan calls for Suzuki, Negishi, or C–H arylation at C5, as this avoids dechlorination steps and reduces synthetic step count by 1–2 steps [1].

Screening Deck Expansion with Diverse OCF₃-Containing Nicotinamides for GPCR or Kinase Target Panels

Given the distinct electronic (σₚ ≈ 0.35) and lipophilic (π ≈ +1.04) properties of the OCF₃ group compared to CF₃, Cl, or OCH₃ (see Evidence Item 3), this compound fills a unique property space within the nicotinamide chemotype. It is particularly suited for inclusion in diversity-oriented screening decks targeting GPCRs or kinases where halogen- and trifluoromethoxy SAR divergence has been documented [1].

Solubility-Challenged Lead Series Requiring Conformationally Flexible, sp³-Enriched Building Blocks

The oxan-4-yloxy group increases Fsp³ and conformational flexibility, which in related quinazoline and pyridine series has been associated with >10-fold improvements in aqueous solubility (see Evidence Item 2). This compound is recommended for procurement as a replacement for methoxy- or ethoxy-substituted nicotinamides when solubility and reduced crystal packing are critical developability parameters [1].

Fragment-Based Drug Discovery Requiring Conformationally Constrained Aryl Amide Linkers

The direct phenyl amide linker (Ar-NH-CO-) in the target compound provides greater conformational rigidity than benzyl-spaced analogs (see Evidence Item 4), reducing the entropic penalty upon target binding. This feature supports fragment growing strategies where maintaining a defined ligand pose and minimizing the number of rotatable bonds is critical for affinity maturation [1].

Quote Request

Request a Quote for 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.